3-Methyl-7-azaindole
Overview
Description
3-Methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with a methyl group attached to the third position of the pyrrole ring.
Mechanism of Action
Target of Action
3-Methyl-7-azaindole, like other 7-azaindole derivatives, has been found to have potential as pharmacophores for various therapeutic targets . It has been shown to bind well to protein targets 3LXY, 4AGD, and 3WZE . These targets are often involved in the growth, proliferation, differentiation, migration, and apoptosis of cells .
Mode of Action
The mode of action of this compound involves its interaction with these protein targets. The compound forms hydrogen bonds with the kinase hinge region, a common interaction seen in kinase inhibitors . This interaction can lead to changes in the function of the target proteins, potentially influencing cell processes such as growth and apoptosis .
Biochemical Pathways
Given its interaction with protein kinases, it is likely that this compound affects pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
Azaindoles are generally recognized for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and adme-tox properties .
Result of Action
The result of this compound’s action can vary depending on the specific targets and pathways it influences. For instance, some 7-azaindole derivatives have been found to exhibit anticancer activity. In one study, certain 7-azaindole derivatives were found to have promising in vitro anticancer activity against A549 and HepG2 cell lines .
Biochemical Analysis
Biochemical Properties
Azaindole derivatives, including 3-Methyl-7-azaindole, are known to interact with various enzymes, proteins, and other biomolecules . For instance, azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors
Cellular Effects
Azaindole analogues have been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects . These effects suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that azaindole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that azaindole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of azaindole derivatives can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Azaindole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that azaindole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that azaindole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-azaindole can be achieved through various methods. One common approach involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions. The chemoselectivity of the reaction is dependent on the counterion used, with LiN(SiMe3)2 generating 7-azaindolines and KN(SiMe3)2 furnishing 7-azaindoles . Another method involves the methylenation of indole and N-methyl-7-azaindoles with aqueous formaldehyde under microwave irradiation, followed by oxidation using one-electron chemical oxidants .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis methods that ensure high yield and purity. One such method includes the use of silica gel flash chromatography for purification, with elution using a mixture of chloroform and methanol .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-7-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the excited-state double proton transfer (ESDPT) in a single crystal, which involves deuterium isotope effects and proton tunneling mechanisms .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include N,N’-dimethyl-3,3’-bis-7-azaindolylmethanes and their oxidized derivatives .
Scientific Research Applications
3-Methyl-7-azaindole has a wide range of scientific research applications:
Comparison with Similar Compounds
7-Azaindole: Similar to 3-Methyl-7-azaindole but lacks the methyl group at the third position.
3,7-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with an additional methyl group, studied for its excited-state dynamics.
Uniqueness: this compound is unique due to its specific structural configuration, which allows for distinct excited-state proton transfer dynamics and its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDPOGLGBWEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448683 | |
Record name | 3-METHYL-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-93-3 | |
Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHYL-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methyl group in 3MAI affect its excited-state behavior compared to 7-azaindole?
A: While both 7-azaindole and 3MAI can undergo ESDPT, the methyl group in 3MAI introduces steric hindrance and affects the molecule's symmetry. In solution, 3MAI dimers do not show fluorescence signals characteristic of double proton transfer, unlike 7-azaindole. This suggests that the methyl group's influence on dimer symmetry might hinder the process in a liquid environment. Interestingly, this effect is not observed in single crystals or gas-phase dimers of 3MAI, highlighting the importance of environmental factors. [, ]
Q2: What is the significance of observing different ESDPT behavior in different environments?
A: The varying ESDPT behavior of 3MAI in different environments underscores the significant role of factors like solvent interactions, molecular packing, and vibrational freedom. For instance, in a single crystal, the rigid environment may restrict methyl group rotation, allowing a dimer configuration favorable for ESDPT. Conversely, in solution, greater freedom of rotation might favor a dimer conformation where ESDPT is less likely. These observations offer valuable insights into the complexities of ESDPT reactions and how they are influenced by their surroundings. [, ]
Q3: Can we control the ESDPT process in 3MAI?
A: Research suggests that manipulating the symmetry of the 3MAI dimer could potentially control the ESDPT pathway. Theoretical calculations on a heterodimer composed of 3MAI and 7-azaindole indicate that the ESDPT mechanism is sensitive to the relative orientation of the molecules within the dimer. This finding opens up exciting possibilities for designing systems where proton transfer can be switched on or off by controlling molecular arrangements. []
Q4: What spectroscopic techniques are useful for studying ESDPT in 3MAI?
A4: Researchers employ a variety of spectroscopic techniques to study ESDPT in 3MAI, including:
- Fluorescence excitation spectroscopy: This technique helps identify the electronic origin of the excited state involved in ESDPT and provides information about the energy landscape of the process. []
- Time-resolved spectroscopy: By using ultrafast laser pulses, researchers can monitor the dynamics of ESDPT in real-time, offering insights into the timescales involved in proton transfer. []
- Deuterium isotope effects: Substituting hydrogen with deuterium can significantly affect the rate of ESDPT. Studying these isotope effects can provide valuable information about the mechanism of proton transfer, particularly whether it involves tunneling. []
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